molecular formula C8H17ClN2O B3048720 N-(4-aminocyclohexyl)acetamide hydrochloride CAS No. 1803591-14-1

N-(4-aminocyclohexyl)acetamide hydrochloride

Cat. No. B3048720
CAS RN: 1803591-14-1
M. Wt: 192.68
InChI Key: SNAKODNYSNFMPS-UHFFFAOYSA-N
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Description

  • InChI Code : 1S/C8H16N2O.ClH/c1-6(11)10-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3,(H,10,11);1H

Molecular Structure Analysis

The compound’s molecular structure consists of an acetamide group (CH3CONH2) attached to a cyclohexyl ring via an amino group (NH2). The hydrochloride salt forms due to the presence of HCl. The 3D representation of the molecule can be visualized here .


Physical And Chemical Properties Analysis

  • Safety Information : The compound is classified as a warning substance (Hazard Statements: H302, H315, H319, H335). Precautions include avoiding inhalation, skin contact, and ingestion. Full safety details can be found in the MSDS .

Scientific Research Applications

Inhibition of Detrusor Contraction

A study by Take et al. (1992) investigated a series of N-(4-amino-2-butynyl)acetamides, which includes structurally similar compounds to N-(4-aminocyclohexyl)acetamide hydrochloride. These compounds were examined for their inhibitory activity on detrusor contraction, indicating potential applications in the treatment of overactive detrusor disorders (Take et al., 1992).

Gas Chromatography-Mass Spectrometry

Mařík et al. (1976) conducted a study on the silylation of ω-amino acids and their hydrochlorides, including compounds similar to N-(4-aminocyclohexyl)acetamide hydrochloride, for gas chromatography-mass spectrometry analysis. This research highlights the compound's potential utility in analytical chemistry (Mařík et al., 1976).

Potential Pesticide Properties

Olszewska et al. (2009) characterized derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds similar to N-(4-aminocyclohexyl)acetamide hydrochloride, using X-ray powder diffraction. These compounds were identified as potential pesticides (Olszewska et al., 2009).

Selective Kappa Opioid Analgesics

Clark et al. (1988) synthesized and studied N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives, closely related to N-(4-aminocyclohexyl)acetamide hydrochloride. These compounds were found to have significant selectivity and affinity for kappa opioid receptors, suggesting applications in developing selective kappa opioid analgesics (Clark et al., 1988).

Cis-Trans Epimerization Mechanism

A theoretical and experimental study by Yun Wang (2013) on the cis-trans epimerization mechanism of N-(4-hydroxycyclohexyl)-acetamide, a compound similar to N-(4-aminocyclohexyl)acetamide hydrochloride, was conducted. This study provides insights into the chemical behavior and stability of such compounds (Yun Wang, 2013).

Safety and Hazards

  • Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-(4-aminocyclohexyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6(11)10-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAKODNYSNFMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminocyclohexyl)acetamide hydrochloride

CAS RN

1803591-14-1
Record name Acetamide, N-(4-aminocyclohexyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803591-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-aminocyclohexyl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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